

Aurovertin's Differential Inhibition of ATP Synthesis and Hydrolysis: A Quantitative Comparison

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *aurovertin*

Cat. No.: *B1171891*

[Get Quote](#)

Aurovertin, an antibiotic derived from the fungus *Calcarisporium arbuscula*, is a well-characterized inhibitor of F1Fo-ATP synthase, the enzyme responsible for the majority of ATP production in cells.[1][2] This guide provides a detailed, quantitative comparison of **aurovertin**'s inhibitory effects on ATP synthesis versus ATP hydrolysis, offering valuable insights for researchers, scientists, and drug development professionals. Experimental data reveals that **aurovertin** is a significantly more potent inhibitor of ATP synthesis than of ATP hydrolysis.[1][3]

Quantitative Inhibition Data

Aurovertin acts as a mixed, noncompetitive inhibitor of both ATP synthesis and hydrolysis.[1][2] The inhibitory constants (K_i) highlight the differential potency of **aurovertin** against the two processes catalyzed by ATP synthase.

| Parameter | ATP Synthesis | ATP Hydrolysis | Fold Difference (Hydrolysis/Synthesis) | Source Organism |
|-------------|---------------|----------------|--|-------------------------------------|
| Ki(ES) (nM) | 25 | 120 | 4.8 | Bovine heart mitochondria & E. coli |
| Ki(E) (nM) | 16 | - | - | Bovine heart mitochondria & E. coli |

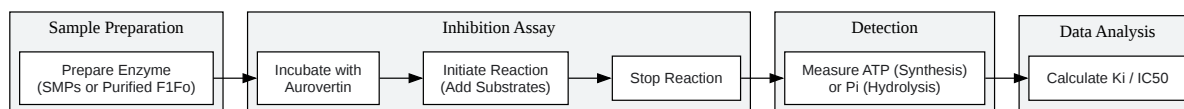
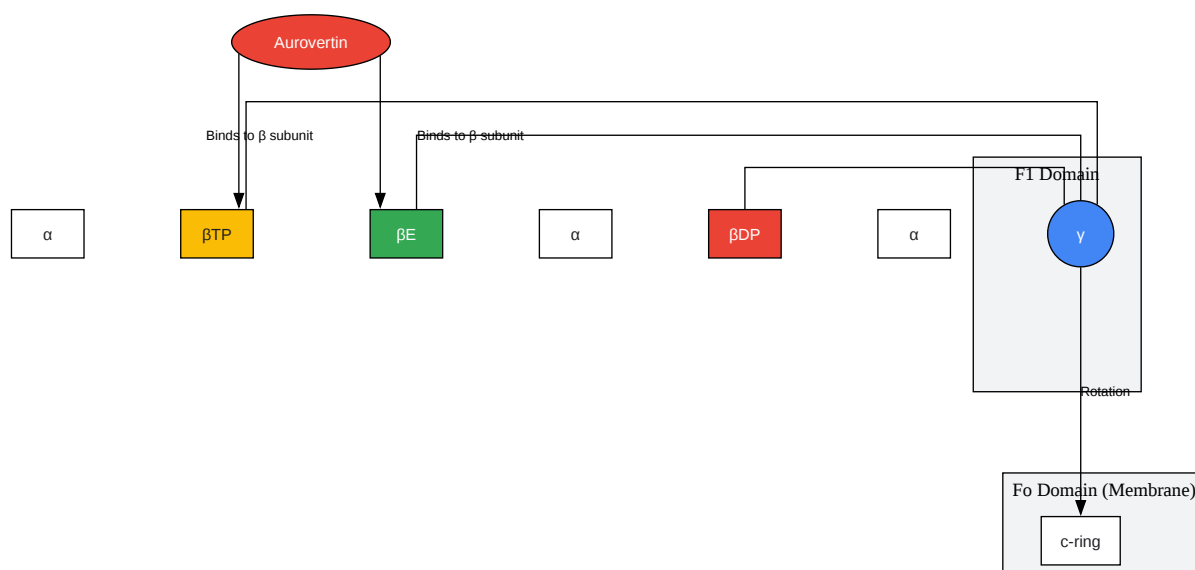
Data sourced from Johnson et al., 2009.[1]

The lower Ki(ES) value for ATP synthesis (25 nM) compared to ATP hydrolysis (120 nM) indicates a nearly five-fold higher affinity of **aurovertin** for the enzyme-substrate complex during ATP synthesis.[2] Notably, at saturating substrate and inhibitor concentrations, **aurovertin** completely halts ATP synthesis, whereas a residual ATP hydrolysis activity of up to 40% can still be observed.[1][4]

Mechanism of Differential Inhibition

Aurovertin binds to the β subunits within the F1 domain of the ATP synthase.[1][5] The crystal structure of **aurovertin** in complex with bovine F1-ATPase reveals two inhibitor binding sites, one in the β E (empty) subunit and one in the β TP (ADP + Pi bound) subunit.[4] The proposed mechanism for inhibition involves sterically hindering the conformational changes required for catalysis, specifically the conversion of the β E subunit to the β DP (ADP bound) state during synthesis and the β TP to the β DP state during hydrolysis.[4]

The differential effect on synthesis and hydrolysis is thought to arise from differences in how **aurovertin** interacts with the enzyme during its distinct catalytic cycles. During ATP synthesis, the binding of **aurovertin** appears to be tighter, leading to more potent inhibition.[2] In contrast, during hydrolysis, the binding is weaker, allowing for a significant residual enzyme activity.[1][6]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mechanistic Basis for Differential Inhibition of the F1Fo-ATPase by Aurovertin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic basis for differential inhibition of the F1Fo-ATPase by aurovertin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the druggability of the binding site of aurovertin, an exogenous allosteric inhibitor of FOF1-ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are F1F0-ATPase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Mechanistic basis for differential inhibition of the F1Fo-ATPase by aurovertin | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Aurovertin's Differential Inhibition of ATP Synthesis and Hydrolysis: A Quantitative Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1171891#quantitative-comparison-of-aurovertin-s-inhibition-of-atp-synthesis-vs-hydrolysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com